molecular formula C24H22O4 B124583 4-Hydroxytamoxifen acid CAS No. 141777-00-6

4-Hydroxytamoxifen acid

Cat. No. B124583
M. Wt: 374.4 g/mol
InChI Key: SBXYYKVYOGLJOX-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxytamoxifen acid (4-OHT) is a synthetic derivative of tamoxifen, a selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer. 4-OHT is an active metabolite of tamoxifen and has a higher affinity for estrogen receptors than its parent compound. Due to its high potency and selectivity, 4-OHT has become a valuable tool in scientific research, particularly in the field of molecular biology.

Mechanism Of Action

The mechanism of action of 4-Hydroxytamoxifen acid is similar to that of tamoxifen. It functions as a competitive inhibitor of estrogen binding to the estrogen receptor, preventing the activation of downstream signaling pathways. However, 4-Hydroxytamoxifen acid has a higher affinity for the estrogen receptor than tamoxifen, making it a more potent inhibitor of estrogen signaling.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Hydroxytamoxifen acid are similar to those of tamoxifen. It has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells and to induce apoptosis in these cells. In addition, 4-Hydroxytamoxifen acid has been shown to modulate the expression of a variety of genes involved in cell proliferation, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Hydroxytamoxifen acid in lab experiments is its high potency and selectivity for the estrogen receptor. This allows researchers to study the function of estrogen receptors and their downstream signaling pathways with a high degree of specificity. However, 4-Hydroxytamoxifen acid has a relatively short half-life in vivo, which can limit its usefulness in some experiments. In addition, its high potency can also lead to off-target effects if not used carefully.

Future Directions

There are many potential future directions for research involving 4-Hydroxytamoxifen acid. One area of interest is the development of new analogs of 4-Hydroxytamoxifen acid with improved pharmacokinetic properties and/or selectivity for specific estrogen receptor isoforms. Another area of interest is the use of 4-Hydroxytamoxifen acid in combination with other drugs or therapies to enhance its efficacy in treating breast cancer and other diseases. Finally, there is growing interest in using 4-Hydroxytamoxifen acid as a tool to study the role of estrogen signaling in various physiological and pathological processes, including aging, neurodegeneration, and cardiovascular disease.

Synthesis Methods

The synthesis of 4-Hydroxytamoxifen acid involves the hydroxylation of tamoxifen at the para position of the phenyl ring using a suitable oxidizing agent. The reaction can be carried out using a variety of methods, including enzymatic hydroxylation, chemical oxidation, and electrochemical oxidation. One of the most commonly used methods is the enzymatic hydroxylation of tamoxifen using cytochrome P450 enzymes.

Scientific Research Applications

4-Hydroxytamoxifen acid is widely used in scientific research as a tool to study the function of estrogen receptors and their role in various biological processes. It is particularly useful in studying the mechanisms of estrogen receptor signaling and the regulation of gene expression. 4-Hydroxytamoxifen acid is also used to induce conditional gene expression in transgenic mice and other model organisms, allowing researchers to study the function of specific genes in vivo.

properties

CAS RN

141777-00-6

Product Name

4-Hydroxytamoxifen acid

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C24H22O4/c1-2-22(17-6-4-3-5-7-17)24(18-8-12-20(25)13-9-18)19-10-14-21(15-11-19)28-16-23(26)27/h3-15,25H,2,16H2,1H3,(H,26,27)/b24-22-

InChI Key

SBXYYKVYOGLJOX-GYHWCHFESA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCC(=O)O)/C3=CC=CC=C3

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3

synonyms

(Z)-4-HTA

Origin of Product

United States

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